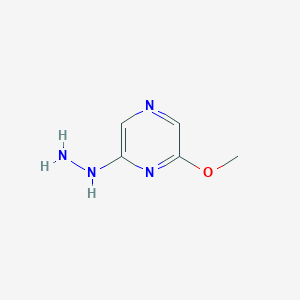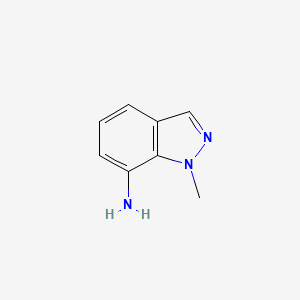
(2-Hydroxy-4-methylphenyl)boronic acid
説明
(2-Hydroxy-4-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Macrocyclic Chemistry
(2-Hydroxy-4-methylphenyl)boronic acid has applications in macrocyclic chemistry. Research includes the synthesis of dimeric boronates from 2-salicylideneaminoethanol and various aryl boronic acids, including 2-methylphenylboronic acid. These compounds have been analyzed for their structural properties, like bond length and angles, offering insights into the design of macrocyclic compounds (Fárfan et al., 1999).
Sugar Binding and Carbohydrate Recognition
A significant application of boronic acids is in carbohydrate-binding. Studies have demonstrated the ability of ortho-hydroxyalkyl arylboronic acids, including variants of this compound, to complex with glycopyranosides under physiological conditions. This property is significant for the design of receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Synthesis of Multifunctional Compounds
This boronic acid is useful in synthesizing multifunctional compounds. For instance, derivatives combining a boronic acid with an aminophosphonic acid group have been studied for their potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Boronic Acid Catalysis
Boronic acids, including this compound, find use as catalysts in various organic reactions. They can form reversible covalent bonds with hydroxy groups, facilitating electrophilic and nucleophilic activation in organic synthesis. This catalytic activity is essential for mild and selective reaction conditions in the synthesis of amides, cycloadditions, and conjugate additions (Hall, 2019).
Inhibition of Beta-Lactamases
Boronic acids, including variants like this compound, have been studied for their inhibitory effects on class C beta-lactamases. These compounds are significant in the development of antimicrobial agents (Beesley et al., 1983).
Development of Holographic Sensors
The boronic acid family has applications in developing holographic sensors. The incorporation of boronic acids into hydrogels has enabled the creation of responsive sensors for substances like L-lactate, which are important in medical diagnostics (Sartain et al., 2008).
Safety and Hazards
特性
IUPAC Name |
(2-hydroxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCQENHEMNQVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595153 | |
| Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-25-1 | |
| Record name | B-(2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-HYDROXY-4-METHYLPHENYL)BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
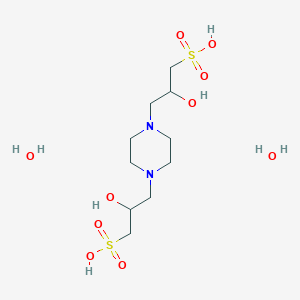
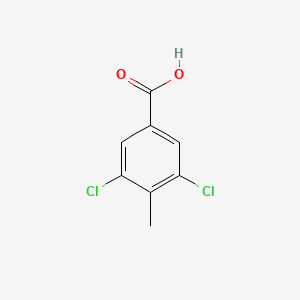
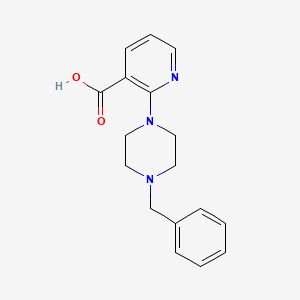
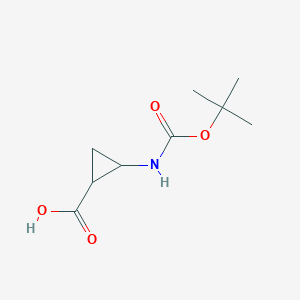
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
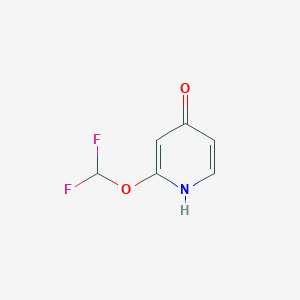
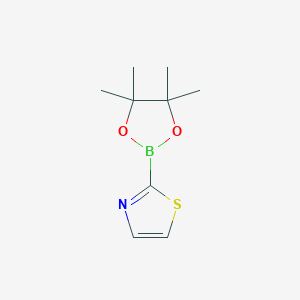
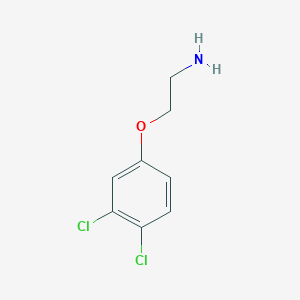
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)

